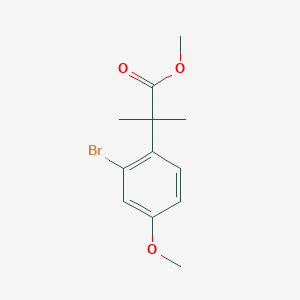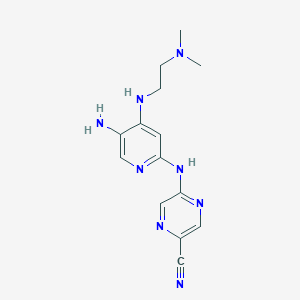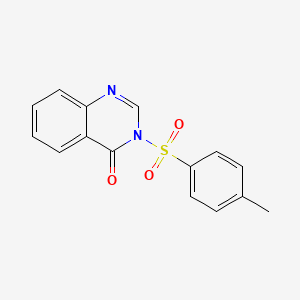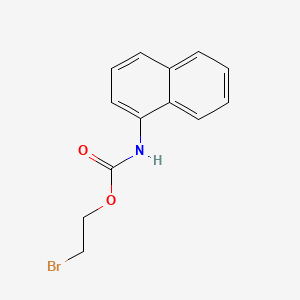
2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of dibenzylidene cyclohexanones, which are characterized by the presence of two benzylidene groups attached to a cyclohexanone core. The presence of bromine and hydroxyl groups further enhances its reactivity and potential utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one typically involves an aldol condensation reaction. The starting materials are 3-bromo-2-hydroxybenzaldehyde and cyclohexanone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of sensors and materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one is largely dependent on its interaction with specific molecular targets. The compound can form complexes with metal ions, which can enhance its reactivity and biological activity. The presence of bromine and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-bis((E)-4-methylbenzylidene)cyclohexan-1-one
- 2,6-bis((E)-4-hydroxybenzylidene)cyclohexan-1-one
- 2,6-bis((E)-4-methoxybenzylidene)cyclohexan-1-one
Uniqueness
2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one is unique due to the presence of bromine atoms, which can significantly alter its reactivity and potential applications. The bromine atoms can participate in halogen bonding and other interactions that are not possible with other similar compounds. Additionally, the hydroxyl groups provide sites for further functionalization, making this compound a versatile building block for various chemical syntheses.
Propiedades
Fórmula molecular |
C20H16Br2O3 |
|---|---|
Peso molecular |
464.1 g/mol |
Nombre IUPAC |
(2E,6E)-2,6-bis[(3-bromo-2-hydroxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Br2O3/c21-16-8-2-6-14(19(16)24)10-12-4-1-5-13(18(12)23)11-15-7-3-9-17(22)20(15)25/h2-3,6-11,24-25H,1,4-5H2/b12-10+,13-11+ |
Clave InChI |
AHRCWLQZDDCGHW-DCIPZJNNSA-N |
SMILES isomérico |
C1C/C(=C\C2=C(C(=CC=C2)Br)O)/C(=O)/C(=C/C3=C(C(=CC=C3)Br)O)/C1 |
SMILES canónico |
C1CC(=CC2=C(C(=CC=C2)Br)O)C(=O)C(=CC3=C(C(=CC=C3)Br)O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)



![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)


![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)





